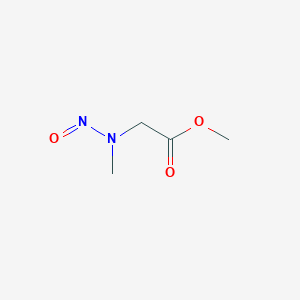
2-(4-Chlorophenoxy)aniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(4-Chlorophenoxy)aniline and its derivatives involves several steps, including high-pressure hydrolysis, reduction reactions, and addition reactions. For example, Wen Zi-qiang (2007) described the synthesis of a related compound, 2-Chloro-4-aminophenol, from 3,4-dichloronitrobenzene, showcasing the complexity and efficiency of the synthesis process with an overall yield of 72.0% (Wen Zi-qiang, 2007).
Molecular Structure Analysis
Detailed molecular structure analysis through techniques such as IR spectra, 1H NMR, and crystallography provides insights into the compound's configuration. L. K. Minacheva et al. (2009) reported on the synthesis and molecular structure of a similar compound, 2-(diphenylphosphinylmethoxy) aniline, including its vibrational spectra and crystal structure, highlighting the detailed molecular arrangement and bonding patterns (Minacheva et al., 2009).
Applications De Recherche Scientifique
Polymer Synthesis for Solar Cells : A study by Shahhosseini et al. (2016) reported that a novel polymer based on aniline derivatives could significantly improve energy conversion efficiency in dye-sensitized solar cells compared to Pt counter electrodes (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).
Nephrotoxic Potential : Rankin et al. (1986) found that aniline and its monochlorophenyl derivatives, including compounds like 2-(4-Chlorophenoxy)aniline, have a nephrotoxic potential, particularly in rats (Rankin et al., 1986).
Inhibitors of Src Kinase Activity : A study by Boschelli et al. (2001) optimized 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity, indicating potential applications in inhibiting tumor growth (Boschelli et al., 2001).
Wastewater Treatment : Brillas et al. (1995) demonstrated that hydrogen peroxide-based electrochemical degradation of aniline and 4-chloroaniline in wastewater treatment can effectively reduce total organic carbon and produce various intermediates (Brillas, Bastida, Llosa, & Casado, 1995).
Pharmaceutical Research : In the field of medicinal chemistry, various aniline derivatives have been synthesized and evaluated for their antimicrobial activity, showing potential as novel antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).
Organic Materials Development : Morar et al. (2018) explored the potential of 4-(n-octyloxy)aniline-based dendrimers for creating novel organic materials with mesogenic properties (Morar, Lameiras, Bende, Katona, Gál, & Darabantu, 2018).
Mécanisme D'action
Target of Action
It is known that the compound has been used in research related to malaria , suggesting potential targets within the Plasmodium species
Mode of Action
Given its potential use in antimalarial research , it may interact with key enzymes or proteins within the Plasmodium species, disrupting their normal function and leading to their death. More detailed studies are required to elucidate the precise interactions and changes resulting from this compound’s action.
Biochemical Pathways
As a potential antimalarial agent , it might interfere with the life cycle of the Plasmodium species, affecting pathways critical to their survival and proliferation
Result of Action
Given its potential use in antimalarial research , it might induce changes that inhibit the growth or survival of the Plasmodium species. More detailed studies are required to understand the specific molecular and cellular effects of this compound’s action.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKBREBZMUFUDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182064 | |
| Record name | 2-(4-Chlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2770-11-8 | |
| Record name | 2-(4-Chlorophenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2770-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenoxy)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002770118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.602 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-CHLOROPHENOXY)ANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGP2SG2VOE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




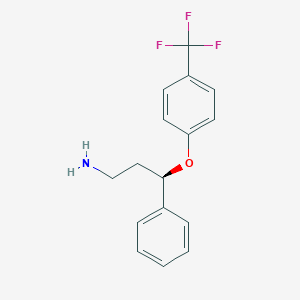
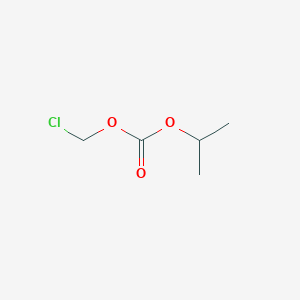
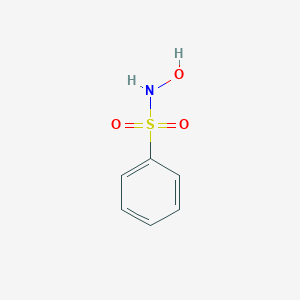





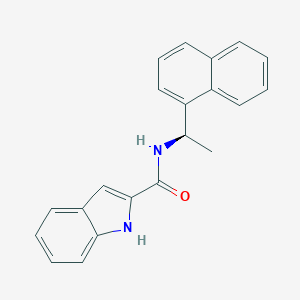
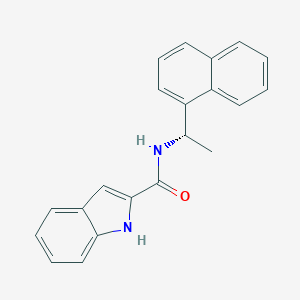
amino}ethane-1-thiol](/img/structure/B29479.png)

